Enhanced In Vivo Antibacterial Efficacy Compared to Norfloxacin
N-Hydroxy Norfloxacin (and other 4-hydroxypiperazinyl derivatives) demonstrated superior in vivo antibacterial efficacy compared to their corresponding piperazinyl counterparts, such as norfloxacin. This finding confirms that the N-hydroxy modification is not just a metabolic product but can also be a beneficial structural motif for enhancing pharmacological activity [1].
| Evidence Dimension | In Vivo Antibacterial Efficacy |
|---|---|
| Target Compound Data | Superior |
| Comparator Or Baseline | Norfloxacin (piperazinyl derivative) |
| Quantified Difference | Superior in vivo efficacy (quantitative data not specified in abstract) |
| Conditions | In vivo murine model of infection |
Why This Matters
This demonstrates that N-Hydroxy Norfloxacin has a distinct and potentially improved pharmacological profile compared to its parent compound, making it a target for further development or a critical reference in structure-activity relationship studies.
- [1] Uno, T.; Kondo, H.; Inoue, Y.; Kawahata, Y.; Sotomura, M.; Iuchi, K.; Tsukamoto, G. Synthesis of antimicrobial agents. 3. Syntheses and antibacterial activities of 7-(4-hydroxypiperazin-1-yl)quinolones. J. Med. Chem. 1990, 33 (10), 2929-2932. DOI: 10.1021/jm00172a039 View Source
